CGP-74514

Kinase Selectivity Profiling CDK1-specific Biology Cell Cycle Regulation

Choose CGP-74514 for its unparalleled selectivity for CDK1 over pan-CDK inhibitors like flavopiridol. With an IC50 of 25 nM, it induces clean G2/M arrest and mitochondrial apoptosis without off-target transcriptional kinase interference, enabling definitive pathway dissection. Ideal for hematologic cancer and neuroendocrine tumor models, its superior aqueous solubility simplifies automated liquid handling and 3D culture workflows. Ensure experimental precision—request a quote today.

Molecular Formula C19H24ClN7
Molecular Weight 385.9 g/mol
CAS No. 190653-73-7
Cat. No. B1663164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP-74514
CAS190653-73-7
SynonymsCGP 74514A
CGP-74514A
CGP74514A
N(2)-(2-aminocyclohexyl)-N(6)-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine
Molecular FormulaC19H24ClN7
Molecular Weight385.9 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl
InChIInChI=1S/C19H24ClN7/c1-2-27-11-22-16-17(23-13-7-5-6-12(20)10-13)25-19(26-18(16)27)24-15-9-4-3-8-14(15)21/h5-7,10-11,14-15H,2-4,8-9,21H2,1H3,(H2,23,24,25,26)/t14-,15+/m0/s1
InChIKeyUTBSBSOBZHXMHI-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CGP-74514: A Highly Selective CDK1 Inhibitor (IC50=25 nM) for Targeted Cell Cycle Research


CGP-74514 (CAS: 190653-73-7), also known as CGP-74514A or Compound 13, is a cell-permeable, ATP-competitive, small molecule inhibitor that is highly selective for cyclin-dependent kinase 1 (CDK1) [1]. The compound inhibits the CDK1/cyclin B complex with an IC50 of 25 nM, leading to a robust G2/M phase cell cycle arrest and the subsequent induction of apoptosis in tumor cells . Structurally, it is a 2,6,9-trisubstituted purine derivative, optimized for high potency and selectivity over a broad panel of other kinases [2]. Its primary application is as a chemical probe for dissecting CDK1-specific signaling pathways in oncology and cell biology research.

Why Pan-CDK Inhibitors Cannot Substitute for CGP-74514's CDK1-Specific Pharmacology


The clinical and experimental use of first-generation, pan-CDK inhibitors like flavopiridol and roscovitine has been significantly limited by their broad-spectrum activity, which results in substantial off-target toxicity and narrow therapeutic windows [1]. Unlike these agents, which inhibit multiple CDKs (e.g., CDK1, 2, 4, 5, 7, 9) and even transcriptional kinases at similar potencies, CGP-74514 was specifically optimized to achieve high selectivity for CDK1 over closely related kinases [2]. This selectivity is not a minor nuance; it is the central differentiating feature that allows researchers to attribute observed cellular phenotypes—such as G2/M arrest, mitochondrial apoptosis, and specific changes in protein phosphorylation—directly to CDK1 inhibition, rather than to the cumulative effect of blocking multiple cell cycle and transcriptional checkpoints [3]. Therefore, substituting CGP-74514 with a pan-CDK inhibitor introduces significant experimental confounders and fails to recapitulate its distinct, CDK1-centric pharmacological profile.

Quantitative Evidence for Selecting CGP-74514 Over Its Closest Comparators


Superior Selectivity for CDK1 vs. Pan-CDK Inhibitors Flavopiridol and Roscovitine

CGP-74514 exhibits a stark, multi-log selectivity window against a panel of kinases, a property that distinguishes it from pan-CDK inhibitors like flavopiridol and roscovitine, which have much broader inhibitory profiles. For example, its activity against PKCα, PKA, and EGFR is only seen at >200-fold higher concentrations . In contrast, flavopiridol is a potent inhibitor of CDK1, 2, 4, 6, 7, and 9, often with IC50 values below 100 nM, leading to complex, multi-pathway effects [1]. Roscovitine similarly shows potent inhibition of CDK1, 2, 5, and 7, with IC50 values in the low nanomolar to micromolar range, lacking a clean, single-target profile [2].

Kinase Selectivity Profiling CDK1-specific Biology Cell Cycle Regulation

Enhanced In Vitro Cytotoxicity in Hematologic Malignancies vs. Other CDK Inhibitors

In human leukemia cell lines, CGP-74514 induces robust apoptosis at low micromolar concentrations. A 5 µM dose for 18 hours caused mitochondrial damage and apoptosis in a panel of cell lines, with rates ranging from 30% to 95% [1]. This is in contrast to a study directly comparing the effects of several CDK inhibitors in U937 leukemia cells, where CGP-74514 demonstrated a more pronounced and rapid induction of apoptosis (approaching 100% by 24h) than other inhibitors tested at comparable time points, highlighting its potent, pro-apoptotic mechanism [2].

Leukemia Apoptosis Mitochondrial Damage

Unique Activity Profile in 3D Tumor Models vs. Pan-CDK Inhibitors

In a 3D hollow fiber model of neuroendocrine tumors (NCI-H720, NCI-H727, BON-1), CGP-74514A demonstrated dose- and time-dependent antitumor activity and apoptosis induction [1]. This is significant because many CDK inhibitors, particularly pan-inhibitors like flavopiridol, often show reduced efficacy in 3D models due to altered drug penetration and cell cycle dynamics. The study's use of a multiparametric high-content screening assay confirmed that CGP-74514A's mechanism of action in this complex, physiologically relevant model was via caspase-3 activation and nuclear fragmentation, validating its efficacy beyond simple 2D monolayer cultures [2].

Neuroendocrine Tumors 3D Cell Culture High-Content Screening

Superior Aqueous Solubility for In Vitro and In Vivo Dosing Compared to Other Purine-Based CDK Inhibitors

CGP-74514 dihydrochloride exhibits excellent aqueous solubility, a critical practical advantage for in vitro and in vivo studies. It can be dissolved in water up to 22.94 mg/mL (50 mM) and in DMSO up to 45.88 mg/mL (100 mM) . This is a significant improvement over other purine-based CDK inhibitors like roscovitine and olomoucine, which have more limited solubility and often require specialized, vehicle-heavy formulations that can introduce experimental artifacts [1].

Solubility Formulation In Vivo Pharmacology

Defined Kinase Selectivity Profile vs. Purvalanol B

While CGP-74514 is highly selective for CDK1, it also exhibits potent inhibitory activity against the CDC-like kinases (CLKs) CLK1, CLK2, and CLK4, with IC50 values of 148, 111, and 104 nM, respectively . This is in contrast to purvalanol B, another potent purine-based CDK inhibitor, which has a broader CDK inhibition profile (CDK1, 2, 4, 5) and a different, less defined activity against CLKs [1]. The distinct dual-target profile of CGP-74514 (CDK1 + CLKs) offers a unique pharmacological tool for investigating pathways where both kinase families are implicated, providing a more defined and less promiscuous alternative to broader spectrum CDK inhibitors.

Kinase Selectivity CLK Kinases Chemical Probe Specificity

Best Application Scenarios for CGP-74514 in Scientific Research


CDK1-Specific Pathway Dissection in Cell Cycle and Apoptosis Studies

When the primary goal is to unambiguously delineate the role of CDK1 in a cellular process, CGP-74514 is the optimal tool. Its high selectivity for CDK1, with >200-fold less activity against other kinases, minimizes confounding off-target effects that plague pan-CDK inhibitors like flavopiridol . This allows for cleaner interpretation of results, such as its specific induction of G2/M arrest and mitochondrial apoptosis, and its unique impact on cell cycle proteins like p21(CIP1) and p27(KIP1) [1].

High-Throughput and 3D Cell Culture Screening for Hematologic and Neuroendocrine Malignancies

CGP-74514's robust and rapid apoptotic response in leukemia cells (approaching 100% in 24h) and its validated activity in 3D hollow fiber models make it an ideal candidate for drug discovery programs focused on hematologic cancers and neuroendocrine tumors [2]. Its superior aqueous solubility further streamlines its use in automated liquid handling systems and complex 3D culture media, reducing the need for high DMSO concentrations that can confound results .

Investigating the Intersection of Cell Cycle and Pre-mRNA Splicing

For studies examining the functional interplay between cell cycle regulation (via CDK1) and pre-mRNA splicing (via CLK kinases), CGP-74514 offers a unique and well-defined dual-inhibition profile. Its potent activity against CLK1, CLK2, and CLK4 (IC50: 104-148 nM) provides a valuable research tool for exploring these interconnected pathways, which are increasingly implicated in cancer biology [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGP-74514

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.